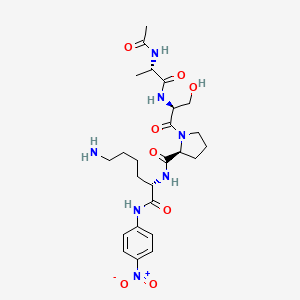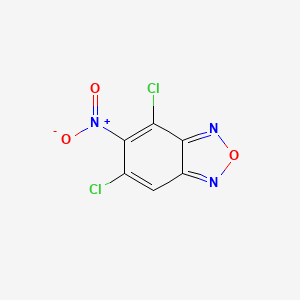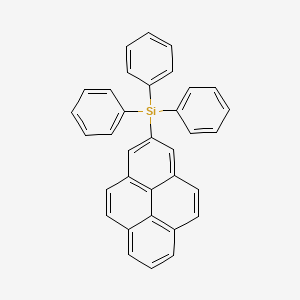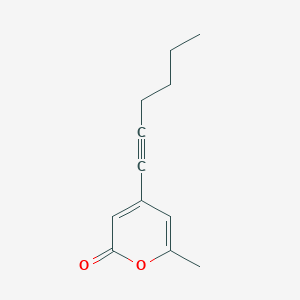![molecular formula C22H32O6 B14249874 Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate CAS No. 496955-72-7](/img/structure/B14249874.png)
Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate: is a chemical compound known for its unique structure and potential applications in various fields. This compound features two cyclohexyl groups each substituted with a prop-2-en-1-yloxy group, and these are linked by a but-2-enedioate moiety. The presence of both cyclohexyl and alkenyl groups in its structure makes it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate typically involves the esterification of but-2-enedioic acid with 2-[(prop-2-en-1-yl)oxy]cyclohexanol. The reaction is usually carried out under acidic conditions to facilitate the esterification process. Common reagents used in this synthesis include sulfuric acid or p-toluenesulfonic acid as catalysts. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate can undergo various chemical reactions, including:
Oxidation: The alkenyl groups in the compound can be oxidized to form epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The alkenyl groups can participate in substitution reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or osmium tetroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural features.
Industry: Utilized in the production of polymers and resins with specific properties.
Wirkmechanismus
The mechanism by which Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate exerts its effects depends on its application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The alkenyl groups can participate in reactions with biological molecules, potentially leading to the formation of reactive intermediates that can affect cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester: Similar in that it contains ester groups and a cyclic structure.
2-(1-Cyclohexenyl)cyclohexanone: Shares the cyclohexyl moiety but differs in functional groups.
Uniqueness
Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate is unique due to the presence of both alkenyl and cyclohexyl groups, which confer distinct chemical reactivity and potential applications. Its structure allows for a variety of chemical modifications, making it a versatile compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
496955-72-7 |
|---|---|
Molekularformel |
C22H32O6 |
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
bis(2-prop-2-enoxycyclohexyl) but-2-enedioate |
InChI |
InChI=1S/C22H32O6/c1-3-15-25-17-9-5-7-11-19(17)27-21(23)13-14-22(24)28-20-12-8-6-10-18(20)26-16-4-2/h3-4,13-14,17-20H,1-2,5-12,15-16H2 |
InChI-Schlüssel |
BMSHQWPBXNUJRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1CCCCC1OC(=O)C=CC(=O)OC2CCCCC2OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R)-3-[(2R)-2-phenylpropanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B14249792.png)


![3-[(4-Chlorobenzene-1-sulfonyl)oxy]benzoic acid](/img/structure/B14249806.png)

![4-hydroxy-3-[C-methyl-N-(4-phenyldiazenylphenyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B14249822.png)

![[(3-Methyl-4-oxobutoxy)-oxidophosphoryl] phosphate](/img/structure/B14249829.png)
![Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane](/img/structure/B14249851.png)




![2-{Tris[(propan-2-yl)oxy]silyl}ethyl prop-2-enoate](/img/structure/B14249872.png)
